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Compound of Interest

Compound Name: Tris(dimethylamino)methane

Cat. No.: B1293549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tris(dimethylamino)methane, also known by the CAS number 5762-56-1 and often referred

to as Bredereck's reagent, is a versatile and highly reactive organic compound.[1] Structurally,

it is the simplest orthoamide, characterized by a central methane carbon atom bonded to three

dimethylamino groups.[1] This unique structure imparts strong basicity and renders it a

powerful reagent in organic synthesis, primarily as a formylation and aminomethylenation

agent.[1] Its utility extends to the synthesis of a wide array of chemical intermediates,

particularly in the construction of heterocyclic systems such as pyrimidines, pyrazoles, and

indoles, which are of significant interest in medicinal chemistry and drug development.[1]

Physicochemical and Safety Data
Tris(dimethylamino)methane is a clear, colorless to pale yellow liquid with a characteristic

strong, amine-like odor.[1][2] It is miscible with many non-polar, aprotic solvents.[1][2] Due to its

reactivity, it should be handled with care, as it is highly flammable and corrosive.[1]

Table 1: Physicochemical Properties of Tris(dimethylamino)methane
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Property Value Reference

CAS Number 5762-56-1 [1]

Molecular Formula C₇H₁₉N₃ [1]

Molar Mass 145.25 g/mol [1]

Appearance
Clear, colorless to pale yellow

liquid
[1][2]

Boiling Point 42-43 °C at 12 mmHg

Density 0.838 g/mL at 20 °C

Refractive Index n20/D 1.436

Table 2: Safety Information for Tris(dimethylamino)methane
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Hazard Statement GHS Pictogram Precautionary Statement

H225: Highly flammable liquid

and vapor
GHS02: Flammable

P210: Keep away from heat,

hot surfaces, sparks, open

flames and other ignition

sources. No smoking.

H314: Causes severe skin

burns and eye damage
GHS05: Corrosive

P280: Wear protective gloves/

protective clothing/ eye

protection/ face protection.

P301 + P330 + P331: IF

SWALLOWED: Rinse mouth.

Do NOT induce vomiting.

P303 + P361 + P353: IF ON

SKIN (or hair): Take off

immediately all contaminated

clothing. Rinse skin with

water/shower.

P305 + P351 + P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Mechanism of Action and Reactivity
The reactivity of Tris(dimethylamino)methane stems from its ability to dissociate into an

electrophilic N,N,N',N'-tetramethylformamidinium cation and a strongly basic dimethylamide

anion.[1] The dimethylamide anion is a potent base capable of deprotonating a wide range of

C-H and N-H acidic compounds. The resulting carbanion or related nucleophile then adds to

the formamidinium cation. Subsequent elimination of dimethylamine leads to the formation of a

dimethylaminomethylene (=CH−N(CH₃)₂) group, a process known as aminomethylenation.[1]
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Tris(dimethylamino)methane
C(N(CH₃)₂)₃H Dissociation

Formamidinium Cation
[CH(N(CH₃)₂)₂]⁺

Dimethylamide Anion
[N(CH₃)₂]⁻

Nucleophilic
Addition

Deprotonation

Active Methylene Compound
R¹(R²)CH₂

Carbanion
[R¹(R²)CH]⁻

Dimethylamine
HN(CH₃)₂

Adduct
R¹(R²)CH-CH(N(CH₃)₂)₂ Elimination

Enamine Product
R¹(R²)C=CHN(CH₃)₂

Dimethylamine
HN(CH₃)₂

Click to download full resolution via product page

Reaction mechanism of Tris(dimethylamino)methane with an active methylene compound.

Experimental Protocols
Tris(dimethylamino)methane is a valuable reagent for the formylation and

aminomethylenation of a variety of substrates. Below are detailed experimental protocols for

key transformations.

General Procedure for the Formylation of Ketones
This protocol describes the formation of an enaminone from a ketone with an α-methylene

group.

Materials:

Ketone (e.g., cyclohexanone)

Tris(dimethylamino)methane

Anhydrous toluene (optional, for solid ketones or high-boiling liquids)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar
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Heating mantle or oil bath

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add the ketone (1.0 equivalent). If the ketone is a solid, add anhydrous toluene

(5-10 mL per mmol of ketone).

Under an inert atmosphere, add Tris(dimethylamino)methane (1.2 equivalents) to the flask.

Heat the reaction mixture to 80-120 °C and stir vigorously.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12

hours.

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent and excess reagent under reduced pressure to yield the crude

enaminone, which can be purified by distillation or chromatography if necessary.

Synthesis of a Pyrimidine Derivative via Condensation
with an Amidine
This protocol outlines the synthesis of a substituted pyrimidine, a common heterocyclic motif in

medicinal chemistry.

Materials:

An enaminone (synthesized as per protocol 4.1)

An amidine hydrochloride (e.g., acetamidine hydrochloride)

Sodium ethoxide

Anhydrous ethanol
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Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Procedure:

In a round-bottom flask, dissolve the enaminone (1.0 equivalent) and the amidine

hydrochloride (1.1 equivalents) in anhydrous ethanol.

To this solution, add sodium ethoxide (1.2 equivalents) portion-wise with stirring.

Attach a reflux condenser and heat the mixture to reflux.

Maintain the reflux for 6-24 hours, monitoring the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature and remove the ethanol

under reduced pressure.

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under

reduced pressure.

Purify the resulting pyrimidine derivative by column chromatography or recrystallization.
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Step 1: Formylation

Step 2: Pyrimidine Synthesis

Start: Ketone + Tris(dimethylamino)methane

Reaction:
- Inert atmosphere
- Heat (80-120 °C)

- 4-12 hours

Work-up:
- Cool to RT

- Remove solvent/reagent
in vacuo

Intermediate: Enaminone

Start: Enaminone + Amidine HCl + NaOEt

Reaction:
- Anhydrous Ethanol

- Reflux
- 6-24 hours

Work-up:
- Remove solvent
- Aqueous work-up

- Extraction

Purification:
- Chromatography or

Recrystallization

Final Product: Pyrimidine Derivative

Click to download full resolution via product page

General experimental workflow for the synthesis of a pyrimidine derivative.
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Applications in Drug Development and Organic
Synthesis
The aminomethylenation reaction facilitated by Tris(dimethylamino)methane is a cornerstone

for the synthesis of numerous heterocyclic compounds. These scaffolds are prevalent in a vast

number of pharmaceuticals.

Pyrimidine Synthesis: As detailed in the experimental protocol, pyrimidines are readily

accessible. This class of compounds includes antiviral agents, anticancer drugs, and central

nervous system modulators.

Pyrazole Synthesis: Reaction with hydrazines yields pyrazoles, which are found in non-

steroidal anti-inflammatory drugs (NSAIDs), protein kinase inhibitors, and other therapeutic

agents.

Indole Synthesis: Tris(dimethylamino)methane can be employed in variations of the

Fischer indole synthesis and other methods to construct the indole nucleus, a key

component of many natural products and pharmaceuticals, including anti-migraine agents

and alkaloids.[3]

Synthesis of Other Heterocycles: The reagent is also used to synthesize 1,4-

dihydropyridines (calcium channel blockers), and other nitrogen-containing heterocycles.[1]

The versatility of Tris(dimethylamino)methane makes it an indispensable tool for medicinal

chemists and process development scientists in the pharmaceutical industry for the rapid

construction of compound libraries for screening and the development of efficient synthetic

routes to active pharmaceutical ingredients.

Conclusion
Tris(dimethylamino)methane is a highly effective and versatile reagent for formylation and

aminomethylenation reactions. Its ability to react with a broad range of nucleophiles under

relatively mild conditions makes it a valuable tool in modern organic synthesis. For researchers

and professionals in drug development, a thorough understanding of its properties, reactivity,

and handling is crucial for its safe and effective application in the synthesis of novel chemical

entities with therapeutic potential. The provided protocols and reaction mechanism overview
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serve as a foundational guide for the practical application of this important synthetic building

block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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